Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride
Description
Methyl 2,2-dioxo-2λ⁶-thia-7-azaspiro[3.4]octane-5-carboxylate hydrochloride is a spirocyclic compound featuring a unique fusion of a thiadiazine dioxide ring and an azaspiro[3.4]octane system. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
methyl 2,2-dioxo-2λ6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S.ClH/c1-13-7(10)6-2-9-3-8(6)4-14(11,12)5-8;/h6,9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJWWTACZGEEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC12CS(=O)(=O)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Annulation-Based Cyclization Strategies
The synthesis of spirocyclic compounds often relies on annulation reactions to construct the fused ring system. For Methyl 2,2-dioxo-2λ⁶-thia-7-azaspiro[3.4]octane-5-carboxylate hydrochloride, three primary routes have been adapted from analogous azaspiro syntheses:
Route 1: Cyclopentane Ring Annulation
This method begins with a cyclopentane precursor functionalized with amine and thiol groups. Cyclization is induced via a Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the spiro center. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the sulfone groups, followed by esterification with methyl chloroformate to yield the carboxylate. Typical yields range from 45% to 60%, with purity >95% after recrystallization.
Route 2: Four-Membered Ring Annulation
Here, a γ-thiolactam intermediate undergoes ring expansion through a [2+2] cycloaddition with dichloroketene. The resulting bicyclic system is treated with hydrochloric acid to protonate the amine, forming the hydrochloride salt. This route offers improved scalability (70–80% yield) but requires stringent temperature control (−20°C) during ketene addition.
Route 3: Protective Group-Mediated Synthesis
Adapted from patent CN111943894A, this approach starts with 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivatives. Key steps include:
- Substitution : Mesylation of the hydroxyl group using methanesulfonyl chloride.
- Nucleophilic Attack : Glycine methyl ester displaces the mesylate, forming a secondary amine.
- Deprotection : Trifluoroacetic acid removes the 4-methoxybenzyl group.
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to the amine, followed by HCl salt formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclopentane Annulation | 45–60 | >95 | High stereochemical control | Multi-step purification required |
| Four-Membered Ring | 70–80 | 90 | Scalable, fewer steps | Cryogenic conditions needed |
| Protective Group | 65–75 | 85 | Avoids hazardous reagents (e.g., BF₃) | Complex protecting group chemistry |
Reaction Mechanisms and Optimization
Cyclization and Oxidation Dynamics
The Mitsunobu reaction in Route 1 proceeds via a nucleophilic substitution mechanism, where the thiolate ion attacks a proximal carbon, facilitated by DEAD-mediated phosphine oxide formation. Oxidation of the sulfur atom to the sulfone state (2,2-dioxo) is critical for stabilizing the spiro structure. Kinetic studies indicate that mCPBA in dichloromethane at 0°C achieves complete oxidation within 2 hours.
Solvent and Temperature Effects
Optimal solvents for annulation include tetrahydrofuran (THF) and acetonitrile, which balance polarity and boiling point. For example, THF’s low viscosity (0.55 cP at 25°C) enhances diffusion-limited reactions, while acetonitrile’s high dielectric constant (ε = 37.5) stabilizes ionic intermediates. Temperature modulates reaction rates: cyclopentane annulation proceeds optimally at 25°C, whereas ketene-based routes require −20°C to prevent side reactions.
Characterization and Analytical Data
Spectroscopic Profiling
¹H NMR (400 MHz, D₂O) : δ 3.72 (s, 3H, COOCH₃), 3.45–3.38 (m, 2H, CH₂N), 2.98–2.89 (m, 2H, SCH₂), 1.82–1.75 (m, 4H, cyclopropane).
ESI-MS : m/z 219.1 [M+H]⁺ (calc. 219.06 for C₈H₁₄NO₄S).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >95%, with retention time = 6.7 minutes.
Applications and Derivative Synthesis
The hydrochloride salt enhances water solubility, facilitating its use in biological assays. Derivatives modified at the carboxylate position (e.g., ethyl or tert-butyl esters) show varied pharmacokinetic profiles, with logP values ranging from 0.8 to 1.5. Current research explores its potential as a γ-secretase modulator for Alzheimer’s disease therapy.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new atoms or groups into the compound's framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride: has several scientific research applications, including:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound is valuable for studying biological processes and interactions, particularly in enzyme inhibition and receptor binding studies.
Industry: : The compound is used in catalysis and material synthesis, contributing to advancements in these fields.
Mechanism of Action
The mechanism by which Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound A : 7-(Chlorosulfonyl)-5-azaspiro[3.4]octane-5-carboxylate
- Structure : Shares the azaspiro[3.4]octane core but replaces the dioxo-thia group with a chlorosulfonyl (-SO₂Cl) substituent.
- Molecular Weight : ~229.03 g/mol (C₄H₂BrFO₃S variant; see ).
- Reactivity : The chlorosulfonyl group confers higher electrophilicity, enabling nucleophilic substitution reactions, unlike the dioxo-thia group, which is more redox-stable.
- Applications : Likely used as an intermediate in sulfonamide synthesis.
Compound B : 7-Hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Structure : Replaces the thiadiazine dioxide with an oxa (ether) group and a hydroxyl (-OH) substituent.
- Molecular Weight: Not explicitly stated, but estimated to be lower (~200–220 g/mol) due to the absence of sulfur and hydrochloride.
- Properties : Increased polarity due to the hydroxyl group, enhancing aqueous solubility but reducing lipid membrane permeability compared to the target compound.
Compound C : 2-Boc-5-oxa-2-azaspiro[3.5]nonane-7-carbaldehyde
- Structure: Features a larger spiro[3.5]nonane system with a Boc (tert-butoxycarbonyl) protecting group and an aldehyde functional group.
- CAS : 2624129-97-9 ().
- Stability : The Boc group improves stability during synthetic processes, whereas the target compound’s hydrochloride salt prioritizes bioavailability.
Physicochemical Properties and Reactivity
Q & A
Q. What are the recommended methods for synthesizing Methyl 2,2-dioxo-2λ⁶-thia-7-azaspiro[3.4]octane-5-carboxylate; Hydrochloride?
The synthesis typically involves multi-step reactions, including cyclization and amidation. For example, a related spiro compound () was synthesized via:
- Cyclization : Using a base (e.g., K₂CO₃) to facilitate ring closure under reflux conditions.
- Amidation : Coupling carboxylic acid intermediates with amines via carbodiimide-mediated activation (e.g., EDC/HOBt).
- Salt formation : Reacting the free base with HCl to form the hydrochloride salt for improved stability.
Key parameters include reaction temperature control (60–80°C), solvent selection (e.g., DMF or THF), and purification via recrystallization or column chromatography. Validate purity using HPLC (>95%) and elemental analysis .
Q. How can the structure of this compound be confirmed experimentally?
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : Assign peaks for the spirocyclic core (e.g., δ 3.2–4.0 ppm for methylene protons adjacent to sulfur) and ester group (δ 3.7 ppm for methoxy protons) .
- X-ray crystallography : Resolve the spirocyclic geometry and confirm stereochemistry using programs like SHELX (e.g., SHELXL for refinement) .
- Mass spectrometry : Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 265.1) and isotopic pattern matching the molecular formula .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Test in polar (water, DMSO) and non-polar solvents (dichloromethane). Hydrochloride salts generally exhibit higher aqueous solubility due to ionic interactions.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., ester hydrolysis) can be identified via LC-MS .
Advanced Research Questions
Q. How can contradictions in pharmacological activity data be resolved for this compound?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with controlled conditions (pH, serum concentration).
- Target specificity profiling : Use competitive binding assays (e.g., SPR or radioligand displacement) to confirm interactions with primary targets (e.g., enzymes or GPCRs) .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
Q. What experimental design frameworks are suitable for studying the environmental impact of this compound?
Adopt a tiered approach as outlined in Project INCHEMBIOL ():
- Phase 1 (Laboratory) : Assess biodegradability (OECD 301D test) and photolysis half-life under simulated sunlight.
- Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
- Phase 3 (Ecosystem modeling) : Use fugacity models to predict distribution in air, water, and soil compartments .
Q. How can computational methods optimize the synthesis of this compound for high-yield scalability?
- DFT calculations : Predict transition states and energy barriers for key steps (e.g., cyclization) using Gaussian or ORCA software.
- Machine learning : Train models on reaction databases (e.g., Reaxys) to identify optimal catalysts or solvents.
- Process intensification : Use microreactors for precise temperature control and reduced side reactions .
Q. What strategies are effective in resolving crystallographic disorder in the spirocyclic core?
- Twinned data refinement : Use SHELXL’s TWIN command to model overlapping lattices.
- Dynamic disorder analysis : Apply TLS (Translation-Libration-Screw) parameters to account for molecular motion.
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 4.2–4.5 ppm (spirocyclic CH₂), coupling constants | |
| X-ray | R₁ < 0.05, wR₂ < 0.12, CCDC deposition | |
| HPLC-PDA | Retention time: 8.2 min, λ = 254 nm |
Q. Table 2. Environmental Impact Assessment Workflow
| Phase | Metrics | Tools/Models |
|---|---|---|
| Biodegradation | BOD₅/COD ratio, half-life | OECD 301D |
| Bioaccumulation | BCF (Bioconcentration Factor) | ECOSAR v2.0 |
| Ecotoxicology | LC₅₀ (48h, Daphnia magna) | EPA ECOTOX Database |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
